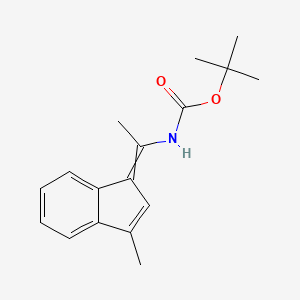
Agn-PC-0jsoi6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jsoi6 is a chemical compound with the molecular formula C17H21NO2. It consists of 21 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms
Preparation Methods
The synthesis of Agn-PC-0jsoi6 can be achieved through several methods. One common approach involves the polyol method, which is a chemical reduction process. This method includes three main steps: nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The polyol method is advantageous due to its lower reaction temperature and higher yield.
Chemical Reactions Analysis
Agn-PC-0jsoi6 undergoes various chemical reactions, including oxidation and reduction. For instance, the dissociative chemisorption of oxygen on Agn clusters has been studied using density functional theory calculations . This reaction is significant in exploring heterogeneous catalysis, particularly involving oxidation reactions. Additionally, single atom alloy clusters of Agn with other metals like copper and gold have shown increased reactivity with oxygen .
Scientific Research Applications
Agn-PC-0jsoi6 has numerous applications in scientific research. In the field of nanotechnology, silver nanoparticles (AgNPs) derived from this compound are used in biomedical applications due to their antibacterial properties . These nanoparticles are utilized in infection treatments, wound healing, and drug delivery systems. Furthermore, this compound is involved in the synthesis of flexible optoelectronic devices, electromagnetic shielding, and sensors .
Mechanism of Action
The mechanism of action of Agn-PC-0jsoi6 involves its interaction with molecular targets and pathways. For example, silver nanoparticles derived from this compound exhibit antibacterial effects by disrupting bacterial cell membranes and interfering with cellular processes . The compound’s unique electronic structure allows it to interact with various biological molecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Agn-PC-0jsoi6 can be compared with other similar compounds, such as AGN-PC-0CUK9P . Both compounds exhibit high affinity for specific molecular targets and have potential applications in biomedical research. this compound is unique due to its specific structural properties and reactivity with oxygen, which distinguishes it from other similar compounds.
Properties
CAS No. |
50585-35-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-methylinden-1-ylidene)ethyl]carbamate |
InChI |
InChI=1S/C17H21NO2/c1-11-10-15(14-9-7-6-8-13(11)14)12(2)18-16(19)20-17(3,4)5/h6-10H,1-5H3,(H,18,19) |
InChI Key |
DSZJMWYUAUJBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C)NC(=O)OC(C)(C)C)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















